molecular formula C27H27N9O6S B1682238 Tezosentan CAS No. 180384-57-0

Tezosentan

Cat. No. B1682238
M. Wt: 605.6 g/mol
InChI Key: TUYWTLTWNJOZNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Tezosentan, along with bosentan and clazosentan, are small-molecule endothelin receptor antagonists (ERAs) that displace endothelin-1 (ET-1) from its binding site . A target-mediated drug disposition (TMDD) pharmacokinetic (PK) model described the non-linearity in the PK of bosentan caused by its high receptor binding affinity with time-dependent varying receptor expression or reappearance .


Molecular Structure Analysis

Tezosentan has a molecular formula of C27H27N9O6S and an average molecular weight of 605.625 Da . Its structure includes pyridinylpyrimidines .


Chemical Reactions Analysis

Tezosentan is a dual endothelin receptor antagonist with a selectivity ratio of 30:1 ET A:ET B . It was developed for the treatment of heart failure and preclinical studies have shown that tezosentan improves hemodynamics and renal function in rats .


Physical And Chemical Properties Analysis

Tezosentan is a solid substance with a molecular weight of 605.63 g/mol . It is soluble in DMSO at 50 mg/mL (ultrasonic) .

Scientific Research Applications

Hemodynamic Effects in Heart Failure

Tezosentan, an intravenous endothelin-1 receptor antagonist, has been studied for its effects on vascular resistance and cardiac function in patients with stable congestive heart failure (CHF). The drug was observed to reduce peripheral resistance and increase cardiac power, thus preventing a steep decrease in blood pressure in CHF patients (Cotter et al., 2001). Additionally, it showed potential for the treatment of cardiovascular disorders like acute heart failure (AHF) and congestive heart failure (Rossetti & de Servi, 2003).

Use in Pulmonary Edema

Tezosentan was evaluated for its effectiveness in treating patients with pulmonary edema. The study aimed to assess the addition of intravenous tezosentan to standard therapy for pulmonary edema patients. However, the results did not show a significant impact on the outcomes of pulmonary edema, potentially due to the high dose used in the study (Kaluski et al., 2003).

Acute Coronary Syndromes

Tezosentan's effects were also studied in patients with acute decompensated heart failure associated with acute coronary syndrome (ACS). The study aimed to determine if tezosentan could improve clinical outcomes in this patient group. However, no significant improvements were observed in the primary clinical endpoints in the study (O'connor et al., 2003).

Pulmonary Vasodilation in Lambs

A study on lambs examined tezosentan's hemodynamic effects in both acute and chronic pulmonary hypertension scenarios. It was found that tezosentan induced potent selective pulmonary vasodilation during acute pulmonary hypertension and potent nonselective vasodilation in chronic pulmonary hypertension secondary to increased pulmonary blood flow (Fitzgerald et al., 2004).

Safety and Hemodynamic Response

Another study focused on the safety and hemodynamic response of tezosentan when administered over a prolonged period (48 hours) in patients with advanced heart failure. The study found that prolonged IV dual endothelin-receptor antagonism with tezosentan was well tolerated, suggesting its potential role in treating acute heart failure (Torre-Amione et al., 2001).

Future Directions

Tezosentan has been found to have anticancer properties due to its ability to target the ET receptors, which are involved in promoting cellular processes such as proliferation, survival, neovascularization, immune cell response, and drug resistance . This suggests potential for repurposing Tezosentan in the field of oncology .

properties

IUPAC Name

N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)pyridin-4-yl]pyrimidin-4-yl]-5-propan-2-ylpyridine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N9O6S/c1-16(2)18-8-9-22(29-15-18)43(38,39)34-26-23(42-21-7-5-4-6-20(21)40-3)27(41-13-12-37)31-24(30-26)17-10-11-28-19(14-17)25-32-35-36-33-25/h4-11,14-16,37H,12-13H2,1-3H3,(H,30,31,34)(H,32,33,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYWTLTWNJOZNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NNN=N4)OCCO)OC5=CC=CC=C5OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N9O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20170956
Record name Tezosentan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

605.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tezosentan

CAS RN

180384-57-0
Record name Tezosentan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180384-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tezosentan [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180384570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tezosentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06558
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tezosentan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEZOSENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64J9J55263
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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